
1-(Aminomethyl)cyclopropanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclopropanol hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a derivative of cyclopropanol, featuring an aminomethyl group attached to the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclopropanol hydrochloride can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclopropanol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminomethyl)cyclopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical nucleophiles include halides, thiols, and amines.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in various amines or alcohols.
Substitution: Yields substituted cyclopropanol derivatives.
Applications De Recherche Scientifique
1-(Aminomethyl)cyclopropanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclopropanol hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of 5-lipoxygenase activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting FLAP, the compound can reduce inflammation and provide therapeutic benefits .
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)cyclopropane: Similar structure but lacks the hydroxyl group.
Cyclopropanol: Lacks the aminomethyl group.
1-(Aminomethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 1-(Aminomethyl)cyclopropanol hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopropane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
1215417-77-8 |
|---|---|
Formule moléculaire |
C4H10ClNO |
Poids moléculaire |
123.58 g/mol |
Nom IUPAC |
1-(aminomethyl)cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-4(6)1-2-4;/h6H,1-3,5H2;1H |
Clé InChI |
NINSLGKSPSRHRK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)

![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)

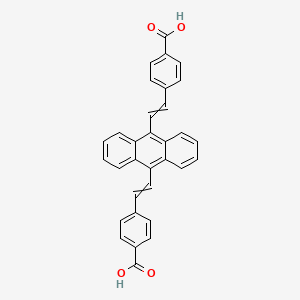
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)
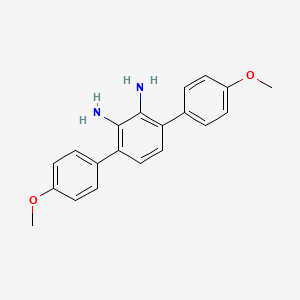
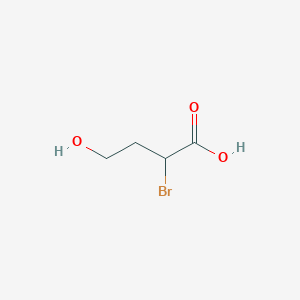
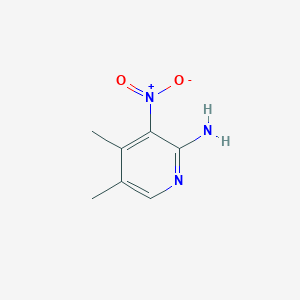
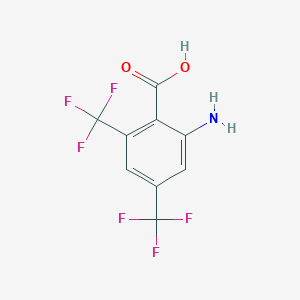


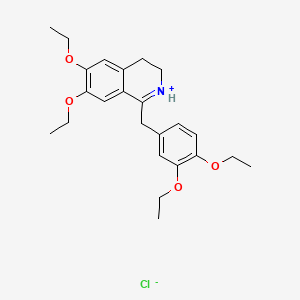
![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)
